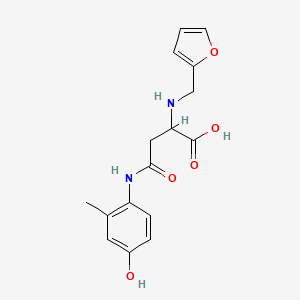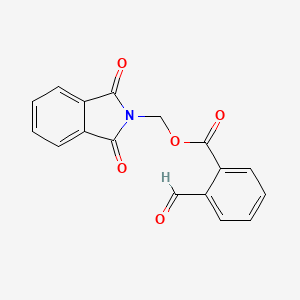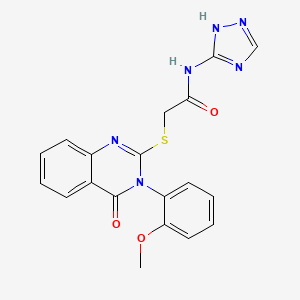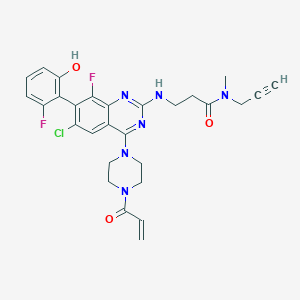
2-((Furan-2-ylmethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((Furan-2-ylmethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
BenchChem offers high-quality 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
- The interaction of 4-oxobutanoic acids with binucleophiles leads to the formation of various heterocyclic compounds. For example, the reaction of 4-oxobutanoic acids and their cyclic analogues with 1,3-binucleophilic reagents such as 2-(aminophenyl)methanol results in the synthesis of benzopyrroloxazine derivatives. Quantum-chemical calculations indicate that the amino group in the (2-aminophenyl)methanol molecule exhibits higher nucleophilicity compared to the hydroxyl group, suggesting its higher likelihood of initiating nucleophilic attack on electrophilic centers in substrates like 4-oxobutanoic acids (Amalʼchieva et al., 2022).
Applications in Organic Chemistry
- Furan derivatives, like the 2-((Furan-2-ylmethyl)amino) compound, have been used in the Diels–Alder reaction, a method for preparing substituted anilines. These reactions proceed with high regioselectivity, which is important in organic synthesis for creating complex molecules with specific structural configurations (Padwa et al., 1997).
Pharmaceutical and Polymer Applications
- The enzymatic synthesis of biobased polyesters has been explored using furan derivatives. Enzymatic polymerization of compounds like 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters by specific enzymes such as Candida antarctica Lipase B results in novel biobased furan polyesters. These furan-based polyesters demonstrate potential in creating eco-friendly materials (Jiang et al., 2014).
Material Science
- Furan derivatives show potential in material science, particularly in the development of new materials with specific properties. For example, the study of solvatochromism, crystallochromism, and the solid-state structures of aromatic amino ketones containing furan rings has provided insights into molecular interactions in different environments. These studies are crucial for designing materials with tailored optical and electronic properties (El-Sayed et al., 2003).
properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(4-hydroxy-2-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-10-7-11(19)4-5-13(10)18-15(20)8-14(16(21)22)17-9-12-3-2-6-23-12/h2-7,14,17,19H,8-9H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMVFRNAOMHYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Furan-2-ylmethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2896721.png)
![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2896725.png)
![5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2896728.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)


![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2896734.png)

![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)

![2-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2896738.png)